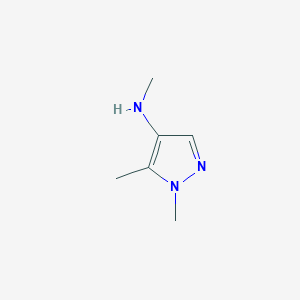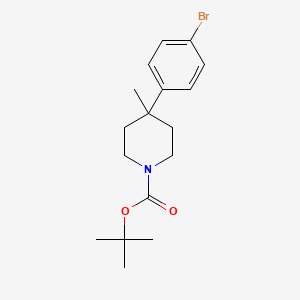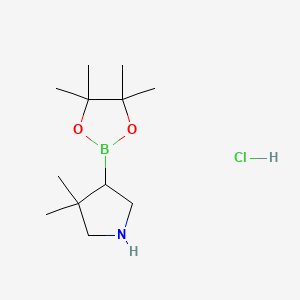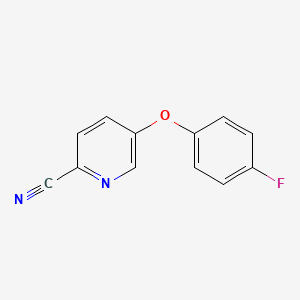
(R)-2-(((Allyloxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is a complex organic compound with a unique structure that includes a benzyloxy group, a keto group, and an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Formation of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Introduction of the keto group: The keto group is introduced via oxidation reactions.
Deprotection and final coupling: The protecting group is removed, and the final coupling reaction is carried out to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
(2R)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
- (2R)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
Uniqueness
(2R)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H19NO6 |
|---|---|
Molekulargewicht |
321.32 g/mol |
IUPAC-Name |
(2R)-5-oxo-5-phenylmethoxy-2-(prop-2-enoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C16H19NO6/c1-2-10-22-16(21)17-13(15(19)20)8-9-14(18)23-11-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2,(H,17,21)(H,19,20)/t13-/m1/s1 |
InChI-Schlüssel |
SJYKBQJNZWZJST-CYBMUJFWSA-N |
Isomerische SMILES |
C=CCOC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
C=CCOC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


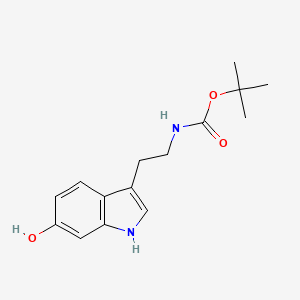
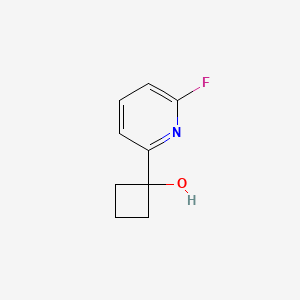

![rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494687.png)

![rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494698.png)
